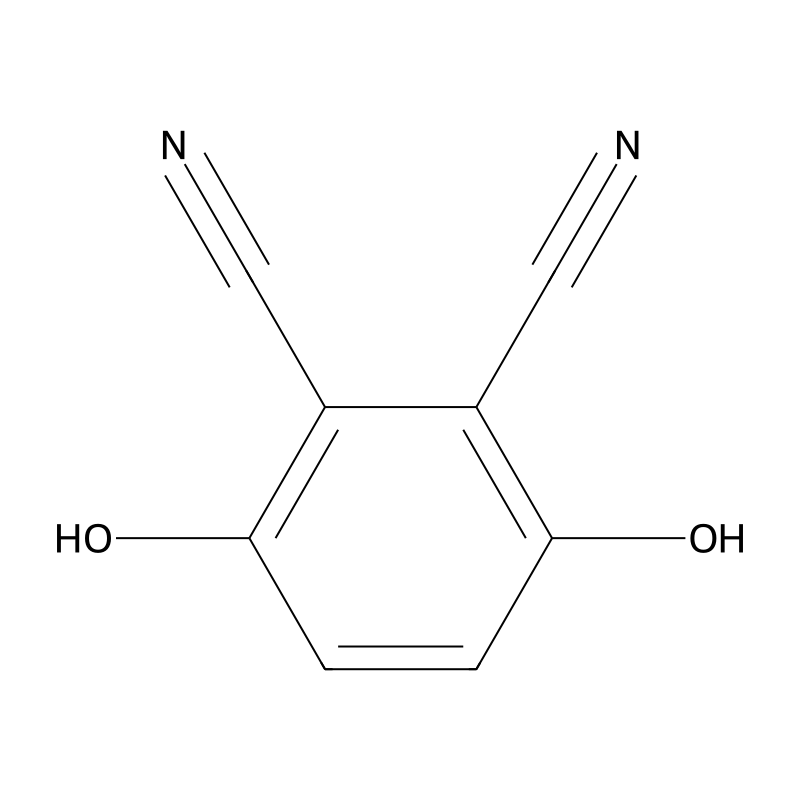

2,3-Dicyanohydroquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Phthalonitrile Derivatives

One area of research involving DCHQ is its use as a precursor for the synthesis of other compounds, particularly phthalonitrile derivatives. A study published in the journal "Synthetic Communications" describes the use of DCHQ in the synthesis of phthalonitrile-3,6-ditriflate, a compound with potential applications in material science [].

Fluorescent Dye for Cellular Studies

Another research area exploring DCHQ's properties is its potential use as a fluorescent dye for cellular studies. A study published in "Cell Calcium" demonstrates the application of DCHQ as a dual-emission fluorescent probe for the determination of intracellular pH and calcium levels in avian neural crest cells [].

2,3-Dicyanohydroquinone is an organic compound with the chemical formula C₈H₄N₂O₂. It is characterized by two cyano groups attached to a hydroquinone structure, making it a versatile compound in synthetic organic chemistry. This compound is notable for its fluorescent properties and has applications in various fields including materials science and biochemistry.

- Oxidation: It can be oxidized to form 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, a potent oxidizing agent useful in dehydrogenation reactions .

- Substitution Reactions: The cyano groups can undergo nucleophilic substitution, allowing for the introduction of various functional groups into the compound's structure .

The synthesis of 2,3-dicyanohydroquinone can be achieved through several methods:

- One-Pot Synthesis: A recent method involves the synthesis of 2,3-diformyl hydroquinone from p-benzoquinone followed by oximation and elimination reactions using hydroxylamine hydrochloride. This method is noted for its simplicity and high yield .

- Traditional Methods: Other synthetic routes may involve multi-step processes that include cyanation reactions under controlled conditions to ensure purity and yield.

2,3-Dicyanohydroquinone finds applications across various domains:

- Fluorescent Dyes: It is employed in the synthesis of fluorescent dyes used in biological imaging and pH determination.

- Material Science: The compound serves as a building block for phthalonitrile resins, which have applications in high-performance materials .

- Chemical Synthesis: It is utilized as a reagent in organic synthesis due to its ability to participate in various chemical transformations.

Interaction studies of 2,3-dicyanohydroquinone primarily focus on its reactivity with other chemical species. Its cyano groups facilitate interactions with nucleophiles, making it a valuable intermediate in organic synthesis. Additionally, its fluorescent properties allow for studies involving light absorption and emission characteristics in biological systems.

Several compounds share structural similarities with 2,3-dicyanohydroquinone. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | Quinonoid derivative | Strong oxidizing agent; used in dehydrogenation |

| Phthalonitrile | Aromatic compound | Used extensively in dye and resin applications |

| Hydroquinone | Simple phenolic compound | Antioxidant properties; less reactive than dicyanohydroquinone |

| 2-Cyanophenol | Aromatic compound with cyano | Less complex; primarily used as an intermediate |

The presence of two cyano groups in 2,3-dicyanohydroquinone enhances its reactivity compared to simpler compounds like hydroquinone or cyanophenol.

2,3-Dicyanohydroquinone, also known as 3,6-dihydroxyphthalonitrile, represents an important intermediate in organic synthesis with applications across various industries [1]. The conventional synthesis pathways for this compound have evolved significantly over the decades, with several established routes now available for laboratory and industrial preparation [3].

The most common conventional synthesis pathway begins with para-benzoquinone as the primary starting material [1]. This approach involves a multi-step process where para-benzoquinone undergoes formylation to produce an intermediate compound, 2,3-diformyl hydroquinone, which is subsequently converted to the target molecule through cyanation reactions [1] [8].

A detailed examination of this conventional pathway reveals the following reaction sequence:

- Formylation of para-benzoquinone using urotropine (hexamethylenetetramine) in an acidic environment to yield 2,3-diformyl hydroquinone [1].

- Conversion of the diformyl intermediate to 2,3-dicyanohydroquinone through oximation and elimination reactions using hydroxylamine hydrochloride [1] [3].

The reaction conditions for the first step typically involve heating a mixture of para-benzoquinone, an organic acid (such as polyphosphoric acid, acetic acid, or trifluoroacetic acid), and urotropine [1]. The organic acid serves dual purposes: providing an acidic environment and ensuring compatibility with both para-benzoquinone and urotropine [1] [8].

Table 1: Conventional Synthesis Conditions for 2,3-Dicyanohydroquinone

| Reaction Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Formylation | p-Benzoquinone, Urotropine, Polyphosphoric acid | 65°C, 6 hours | 71.8 |

| Cyanation | 2,3-Diformyl hydroquinone, Hydroxylamine hydrochloride, Organic acid, Sodium formate | Reflux, 4-6 hours | 70-80 |

An alternative conventional approach involves the direct cyanation of hydroquinone derivatives, though this method has been less favored due to the use of highly toxic cyanide reagents such as potassium cyanide under acidic conditions [1] [10]. This method presents significant safety concerns and is generally not suitable for large-scale production [1].

The conventional synthesis pathways, while effective, face challenges related to the use of toxic reagents, harsh reaction conditions, and environmental concerns [1] [3]. These limitations have driven research toward more efficient and environmentally friendly synthetic routes for 2,3-dicyanohydroquinone [8].

Novel Catalytic Approaches in Cyanation Reactions

Recent advances in catalytic chemistry have opened new avenues for the synthesis of 2,3-dicyanohydroquinone through more efficient and selective cyanation reactions [6] [12]. These novel approaches primarily focus on transition metal catalysis, which offers milder reaction conditions and improved functional group tolerance compared to conventional methods [19] [20].

Palladium-catalyzed cyanation has emerged as a particularly promising approach for introducing cyano groups into aromatic systems [19]. This method typically employs palladium catalysts in conjunction with cyanide sources such as zinc cyanide or potassium ferricyanide, which are less toxic alternatives to traditional cyanide reagents [24]. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps, with the key carbon-carbon bond formation occurring during the reductive elimination phase [19] [20].

A significant advancement in palladium-catalyzed cyanation is the development of low-temperature protocols that operate at room temperature to 40°C, in contrast to earlier methods requiring temperatures of 50-80°C [19]. These milder conditions not only enhance safety but also lead to cleaner reaction profiles and expanded substrate scope [19] [21].

Copper-catalyzed cyanation represents another innovative approach for the synthesis of 2,3-dicyanohydroquinone [23]. This method often utilizes copper(II) acetate as a catalyst and can proceed through a chelation-assisted mechanism involving single electron transfer (SET) processes [23]. The copper-catalyzed approach offers advantages in terms of cost and availability compared to palladium-based systems [23] [24].

A particularly noteworthy development is the use of acetonitrile as a cyanide source in copper-catalyzed reactions [16] [17]. This approach eliminates the need for toxic cyanide salts, making the process inherently safer and more environmentally friendly [17]. The reaction proceeds through the formation of a cyanomethyl-substituted intermediate, followed by carbon-nitrogen bond cleavage facilitated by copper catalysts and hexamethyldisilane [17].

Table 2: Novel Catalytic Approaches for Cyanation Reactions

| Catalytic System | Cyanide Source | Reaction Conditions | Key Advantages |

|---|---|---|---|

| Palladium catalysts | Zinc cyanide, Potassium ferricyanide | RT to 40°C | Mild conditions, High functional group tolerance |

| Copper catalysts | Copper cyanide, Acetonitrile | 60-80°C | Cost-effective, Accessible reagents |

| Photoredox catalysis | Organic cyanides, Thiocyanates | Room temperature, Light irradiation | Green conditions, High selectivity |

Photoredox catalysis represents one of the most innovative approaches for cyanation reactions [15] [9]. This method harnesses the power of visible light in combination with photocatalysts to facilitate cyanation under exceptionally mild conditions [15]. A recent study demonstrated the successful cyanation of tertiary carbon-hydrogen bonds using photoredox catalysis, achieving yields of up to 59% for adamantane derivatives [15]. This approach shows promise for the selective functionalization of hydroquinone derivatives to produce compounds like 2,3-dicyanohydroquinone [9] [15].

These novel catalytic approaches collectively represent significant advancements in the synthesis of 2,3-dicyanohydroquinone, offering pathways that are more efficient, selective, and environmentally benign compared to conventional methods [12] [20].

Industrial-Scale Production Techniques

The industrial-scale production of 2,3-dicyanohydroquinone presents unique challenges that require specialized techniques and equipment to ensure efficiency, safety, and product quality [1] [12]. The transition from laboratory-scale synthesis to industrial production necessitates careful consideration of reaction parameters, equipment design, and process optimization [12] [13].

Continuous flow chemistry has emerged as a particularly valuable technique for the industrial production of compounds requiring cyanation reactions, including 2,3-dicyanohydroquinone [11] [13]. This approach offers several advantages over traditional batch processing, including reduced reaction volumes, improved temperature control, and enhanced mixing efficiency [11]. In the context of cyanation reactions, continuous flow systems allow for the handling of hazardous reagents with minimized risk, as only small quantities of the reaction mixture are present at any given time [11] [13].

A case study on large-scale cyanation using continuous flow chemistry demonstrated that this approach enables processing at lower temperatures (approximately -30°C) with relatively inexpensive cooling units, addressing one of the key challenges in scaling up cyanation reactions [11]. The improved mixing and cooling capabilities of flow reactors also contribute to better reaction control and reproducibility [11] [13].

For the industrial production of 2,3-dicyanohydroquinone specifically, the formylation of para-benzoquinone followed by cyanation remains the predominant approach [1] [8]. However, industrial implementations incorporate various modifications to enhance efficiency and safety [1]. These include:

- The use of specialized reactor designs that facilitate efficient mixing and heat transfer during the exothermic formylation reaction [1] [12].

- Implementation of in-line monitoring systems to ensure consistent reaction conditions and product quality [12].

- Development of robust and scalable processes based on thorough reaction screening and optimization studies [12].

Table 3: Industrial-Scale Production Parameters for 2,3-Dicyanohydroquinone

| Production Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction Volume | Large (>1000 L) | Small (10-100 L) |

| Temperature Control | Challenging | Precise |

| Mixing Efficiency | Moderate | High |

| Safety Profile | Moderate | Enhanced |

| Scale-up Complexity | High | Moderate |

The industrial production of 2,3-dicyanohydroquinone also involves careful consideration of post-reaction processing steps [1]. These typically include cooling, concentration, water addition, stirring, filtration, and drying to obtain the final product with high purity [1]. The optimization of these downstream processes is crucial for maximizing overall yield and product quality [1] [12].

Recent advancements in industrial cyanation techniques have focused on developing more efficient catalytic systems that can operate under milder conditions and with reduced catalyst loadings [19] [20]. These developments are particularly relevant for the production of 2,3-dicyanohydroquinone, as they offer pathways to improve process economics and sustainability [12] [20].

Green Chemistry Considerations in Process Design

The synthesis of 2,3-dicyanohydroquinone presents significant opportunities for the application of green chemistry principles to create more sustainable and environmentally friendly production processes [1] [12]. Traditional cyanation methods often involve toxic reagents and generate substantial waste, making them prime candidates for green chemistry interventions [1] [14].

One of the most significant green chemistry advancements in the synthesis of 2,3-dicyanohydroquinone is the development of cyanide-free reagents and reaction pathways [12] [26]. These approaches eliminate the need for highly toxic cyanide salts, substantially improving the safety profile of the synthesis process [12]. For instance, the use of acetonitrile as a cyanide source in copper-catalyzed reactions represents a safer alternative to traditional cyanide reagents [16] [17].

The implementation of catalytic processes in place of stoichiometric reactions constitutes another important green chemistry consideration [6] [19]. Catalytic approaches not only reduce the amount of reagents required but also typically operate under milder conditions with improved atom economy [19] [20]. The development of palladium and copper catalysts that function efficiently at lower temperatures and with reduced catalyst loadings has significantly enhanced the sustainability of cyanation reactions [19] [21].

Recycling and reuse of catalysts and reagents represent additional green chemistry strategies applicable to the synthesis of 2,3-dicyanohydroquinone [12] [25]. For example, in the oxidative hydroxymethylation technique used to prepare intermediates for 2,3-dicyanohydroquinone synthesis, the oxidant 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be recovered and reused through washing with nitric acid, which re-oxidizes the reduced form (DDHQ) back to DDQ [25].

Table 4: Green Chemistry Metrics for 2,3-Dicyanohydroquinone Synthesis Methods

| Synthesis Method | Atom Economy (%) | E-Factor | Solvent Use | Catalyst Recyclability |

|---|---|---|---|---|

| Conventional (KCN) | 45-55 | 15-20 | High | Not applicable |

| Urotropine/Hydroxylamine | 60-70 | 8-12 | Moderate | Not applicable |

| Catalytic (Pd/Cu) | 75-85 | 5-8 | Low-Moderate | Possible |

| Flow Chemistry | 70-80 | 4-7 | Low | Enhanced |

The exploration of alternative reaction media represents another green chemistry consideration in the synthesis of 2,3-dicyanohydroquinone [12]. The use of ionic liquids and deep eutectic solvents as reaction media has shown promise in improving the efficiency and sustainability of cyanation reactions [12]. These alternative solvents often offer advantages such as reduced volatility, enhanced recyclability, and improved reaction selectivity [12].

Recent research has also focused on the development of photocatalytic cyanation methods, which harness the power of visible light to drive chemical transformations under exceptionally mild conditions [15] [9]. These approaches align well with green chemistry principles, as they utilize renewable energy (light) and typically operate at room temperature with reduced waste generation [15].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (93.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant